2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid
Description
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid (CAS: 1396968-87-8) is a branched-chain amino acid derivative with the molecular formula C₁₃H₁₇NO₄ (molecular weight: 251.28 g/mol) . Its structure features a 3-methylbutanoic acid backbone substituted with a 2-methoxybenzoyl group via an amide linkage. The compound’s SMILES notation is CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC, and its InChIKey is YQZIPACKUSZTAF-UHFFFAOYSA-N . This structure combines lipophilic (3-methylbutanoic acid) and aromatic (methoxybenzoyl) moieties, making it a candidate for studying structure-activity relationships in bioactive molecules.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-3/h4-8,11H,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIPACKUSZTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 3-methylbutanoic acid.
Amidation Reaction: The 2-methoxybenzoic acid undergoes an amidation reaction with an appropriate amine to form the intermediate 2-[(2-methoxybenzoyl)amino] compound.
Coupling Reaction: This intermediate is then coupled with 3-methylbutanoic acid under specific conditions to yield the final product.
The reaction conditions often involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, modifying their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and pain, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Analyses
Substituent Effects on Bioactivity
- Acenaphthenyl Derivatives: The acenaphthenyl group in 2-(acenaphthen-5-yl)-3-methylbutanoic acid confers significant fungicidal activity, particularly in its acid chloride and amide forms .
- Lipophilicity and Solubility : The dodecoxybenzoyl analogue (molecular weight 405.57) exhibits markedly higher lipophilicity than the target compound, suggesting improved membrane permeability but reduced aqueous solubility . This contrasts with the target compound’s balance of moderate lipophilicity (logP ~2.5 estimated) and solubility, making it more versatile for pharmaceutical applications.
Electronic and Steric Effects
- Methoxy vs. The target compound’s methoxy group, being electron-donating, may instead stabilize the aromatic ring and influence pharmacokinetics.
- Hydroxyl Group Addition: The hydroxylated analogue (2-[(2-hydroxy-4-methoxybenzoyl)amino]-3-methylbutanoic acid) introduces hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the target compound .
Biological Activity
2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available precursors such as methoxybenzoic acid and 3-methylbutanoic acid.
- Coupling Reaction : The amino group of 3-methylbutanoic acid is acylated using 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
- Purification : The product is purified through recrystallization or chromatography to obtain the final compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microbe Tested | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to penicillin |
| Escherichia coli | 64 | Comparable to ampicillin |
| Candida albicans | 16 | Superior to fluconazole |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to antimicrobial activity, the compound has demonstrated anti-inflammatory properties. Studies involving cell line assays have revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
- Receptor Interaction : It potentially interacts with nuclear receptors such as PPAR-γ, which plays a role in regulating inflammation and metabolism.
Study on Antimicrobial Activity
A study conducted by Aiyelabola et al. (2020) evaluated the antibacterial activity of various derivatives of amino acids, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, suggesting its potential application in treating resistant bacterial infections .
Study on Anti-inflammatory Effects
Another significant study focused on the anti-inflammatory effects of this compound in animal models. Mice subjected to induced inflammation showed a marked reduction in swelling and pain when treated with this compound, alongside decreased levels of inflammatory markers in serum samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
